molecular formula C20H19N3O3S B2431122 N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide CAS No. 681265-74-7

N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide

Cat. No. B2431122
CAS RN: 681265-74-7
M. Wt: 381.45
InChI Key: LYLUWHHKPVMYED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide is a useful research compound. Its molecular formula is C20H19N3O3S and its molecular weight is 381.45. The purity is usually 95%.
BenchChem offers high-quality N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Cancer Activity

The compound exhibits promising anti-cancer properties. Researchers have synthesized novel derivatives of 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole, including our target compound. These derivatives were designed by introducing alkyl or aralkyl groups and a sulfonyl group, which are considered pharmacophores for antitumor drugs. The antiproliferative activity of these compounds was evaluated against various cancer cell lines (Hela, A549, HepG2, and MCF-7) using the MTT assay. Notably, all the target compounds demonstrated moderate to excellent antiproliferative activity, with IC50 values ranging from 0 μM to 100 μM. Compound 4c, bearing a sulfonyl group, showed the best activity with IC50 values of 13.71 μM, 9.42 μM, 15.06 μM, and 14.77 μM against the respective cell lines. The introduction of sulfonyl groups appears to enhance the antiproliferative effects of 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole .

Binding to c-Met Receptor

Molecular docking studies revealed the binding orientations of the synthesized compounds in the active site of the c-Met receptor. This information is crucial for understanding their mechanism of action and potential as targeted therapies against cancer. The binding stabilities between the compounds and their receptors were further evaluated through molecular dynamics simulations .

Conclusion

properties

IUPAC Name

N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-13-8-9-15(10-14(13)2)20(24)21-19-17-11-27(25,26)12-18(17)22-23(19)16-6-4-3-5-7-16/h3-10H,11-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLUWHHKPVMYED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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